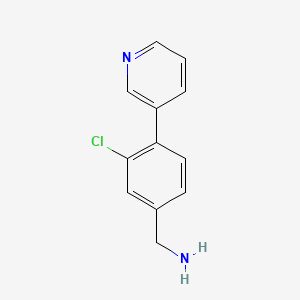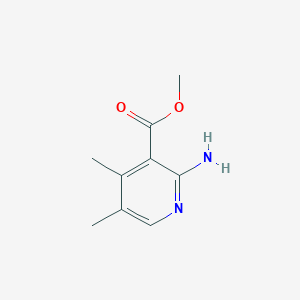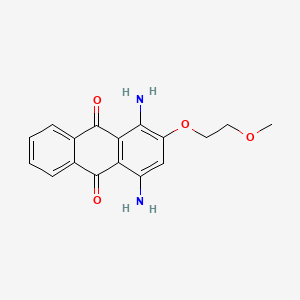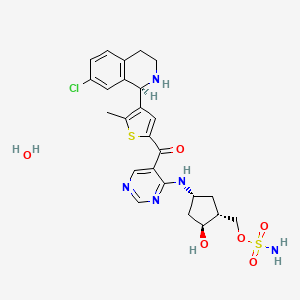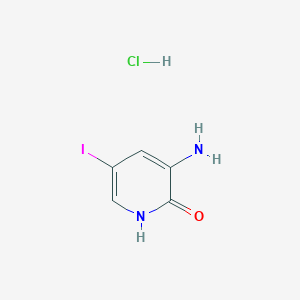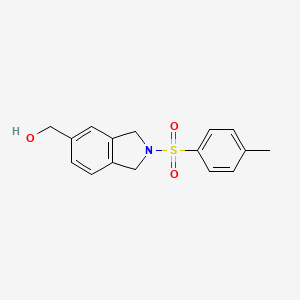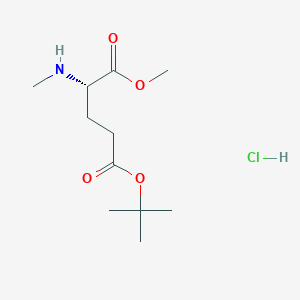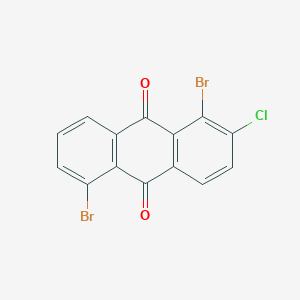
1,5-Dibromo-2-chloroanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dibromo-2-chloroanthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of bromine and chlorine atoms at specific positions on the anthracene ring, which significantly alters its chemical and physical properties. Anthracene derivatives, including this compound, are widely studied for their unique photophysical and photochemical properties, making them valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dibromo-2-chloroanthracene-9,10-dione typically involves the bromination and chlorination of anthracene-9,10-dione. One common method is the electrophilic aromatic substitution reaction, where anthracene-9,10-dione is treated with bromine and chlorine under controlled conditions to introduce the halogen atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dibromo-2-chloroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted anthracene derivatives, which can have different functional groups replacing the bromine and chlorine atoms .
Aplicaciones Científicas De Investigación
1,5-Dibromo-2-chloroanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors
Mecanismo De Acción
The mechanism of action of 1,5-Dibromo-2-chloroanthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting its structure and function, which is a key factor in its potential anticancer activity. Additionally, it can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and cell damage .
Comparación Con Compuestos Similares
Similar Compounds
- 1,5-Dibromoanthracene-9,10-dione
- 2-Chloroanthracene-9,10-dione
- 1,5-Dichloroanthracene-9,10-dione
Uniqueness
1,5-Dibromo-2-chloroanthracene-9,10-dione is unique due to the specific combination of bromine and chlorine atoms, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
61601-45-4 |
|---|---|
Fórmula molecular |
C14H5Br2ClO2 |
Peso molecular |
400.45 g/mol |
Nombre IUPAC |
1,5-dibromo-2-chloroanthracene-9,10-dione |
InChI |
InChI=1S/C14H5Br2ClO2/c15-8-3-1-2-6-10(8)13(18)7-4-5-9(17)12(16)11(7)14(6)19/h1-5H |
Clave InChI |
HXRYTUAMRJTGOJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)Br)C(=O)C3=C(C2=O)C(=C(C=C3)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



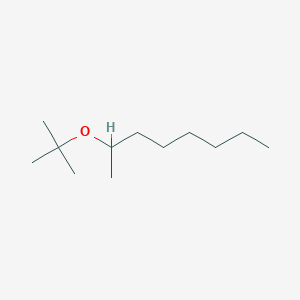
![2-([1,1'-Biphenyl]-4-yl)-4-phenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine](/img/structure/B13134578.png)
